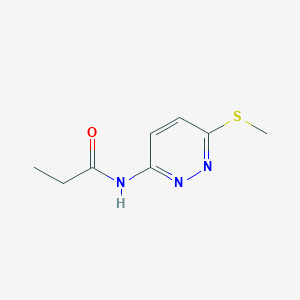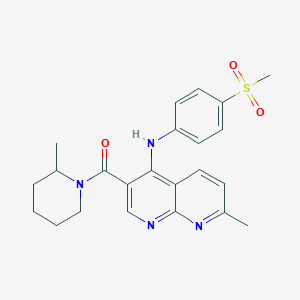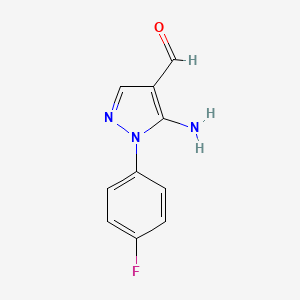
N-(6-(methylthio)pyridazin-3-yl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-(methylthio)pyridazin-3-yl)propionamide, also known as MTPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MTPA has been studied for its biochemical and physiological effects, as well as its mechanism of action. In
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Pyridazine derivatives, including N-(6-(methylthio)pyridazin-3-yl)propionamide, have shown a wide range of pharmacological activities such as antimicrobial properties . They can inhibit the growth of bacteria, fungi, and other microorganisms, making them useful in the development of new antimicrobial drugs .
Antidepressant Properties
These compounds have also been found to have antidepressant effects . This makes them potential candidates for the development of new drugs to treat depression and related mental health conditions .
Anticancer Activity
Some pyridazine derivatives have demonstrated anticancer properties . They can inhibit the growth of cancer cells, making them potential candidates for the development of new anticancer drugs .
Antiplatelet Activity
These compounds have been found to have antiplatelet effects . This means they can prevent blood clots, making them potentially useful in the prevention of heart attacks and strokes .
Antiulcer Properties
Pyridazine derivatives have also been found to have antiulcer properties . This makes them potential candidates for the development of new drugs to treat ulcers .
Herbicidal Properties
Apart from their medicinal uses, pyridazine derivatives are also known for their herbicidal properties . They can inhibit the growth of weeds, making them useful in agriculture .
Cytotoxic Activity
A series of novel compounds bearing imidazo[2,1-b]thiazole scaffolds, including N-(6-methylsulfanylpyridazin-3-yl)propanamide, were tested for their cytotoxicity against human cancer cell lines . This suggests potential applications in cancer treatment .
Wirkmechanismus
- The primary targets of N-(6-(methylthio)pyridazin-3-yl)propionamide are not explicitly mentioned in the available literature. However, pyridazinone derivatives have been utilized against various biological targets, including antipyretics, anti-inflammatory agents, and anticancer compounds .
- The exact interaction mechanism remains elusive, but pyridazinones exhibit distinct properties. Unlike nonsteroidal anti-inflammatory drugs (NSAIDs) and opioid analgesics, their action is not mediated by prostaglandin synthesis or opioid receptors .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
Eigenschaften
IUPAC Name |
N-(6-methylsulfanylpyridazin-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c1-3-7(12)9-6-4-5-8(13-2)11-10-6/h4-5H,3H2,1-2H3,(H,9,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZBWPNZTYRCHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(methylthio)pyridazin-3-yl)propionamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-benzoylpiperidin-1-yl)carbonyl]-6-methyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2363752.png)


![N-[6-(3-Oxopiperazin-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2363757.png)
![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-fluorophenyl)acetamide](/img/structure/B2363758.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chlorobenzoate](/img/structure/B2363761.png)
![4-methoxy-1-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2363762.png)

![4-(3-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2363764.png)
![1-(2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2363765.png)
![N-Methyl-N-[2-oxo-2-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propylamino]ethyl]prop-2-enamide](/img/structure/B2363766.png)

![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2363769.png)